molecular formula C14H16N2OS3 B2418084 N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1705097-75-1

N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2418084
CAS No.: 1705097-75-1
M. Wt: 324.48
InChI Key: CQDBHARHIISDRA-UHFFFAOYSA-N
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Description

N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and is substituted with thiophene groups and a carboxamide group.

Preparation Methods

The synthesis of N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazepane ring through cyclization reactions involving thiophene derivatives and amines. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in its interactions with enzymes and receptors.

    Medicine: Research has indicated potential antitumor activity, making it a candidate for further investigation in cancer therapy.

Mechanism of Action

The mechanism by which N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can be compared with other thiazepane derivatives and thiophene-containing compounds. Similar compounds include:

    7-aryl-1,4-thiazepane derivatives: These compounds also feature the thiazepane ring but with different substituents, leading to variations in biological activity.

    Thiophene derivatives: Compounds containing thiophene rings are known for their diverse chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N,7-dithiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS3/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDBHARHIISDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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